molecular formula C13H18O5S B073878 4-Methylphenyl 1-thio-beta-D-glucopyranoside CAS No. 1152-39-2

4-Methylphenyl 1-thio-beta-D-glucopyranoside

Cat. No. B073878
CAS RN: 1152-39-2
M. Wt: 286.35 g/mol
InChI Key: IQCLIQLFPVKINX-LBELIVKGSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methylphenyl 1-thio-β-D-glucopyranoside-related compounds involves key glycosyl donors for achieving stereoselective synthesis of α-D-glucopyranosyl linked oligosaccharides, utilizing compounds such as methyl 2,3,4,6-tetra-O-(4-methoxybenzyl-1-thio-β-D-glucopyranoside) (Jain & Matta, 1992). This approach is pivotal for generating specific glycosidic linkages with desired stereochemistry.

Molecular Structure Analysis

The molecular structure of related glucopyranosides, such as methyl 4-O-methyl-β-D-glucopyranosyl-(1→4)-β-D-glucopyranoside, has been elucidated through crystallography, demonstrating the compounds' conformation and spatial arrangement (Mackie et al., 2002). These studies are crucial for understanding the molecular interactions and properties of the glucopyranoside derivatives.

Chemical Reactions and Properties

Chemical reactions involving 4-Methylphenyl 1-thio-β-D-glucopyranoside derivatives can lead to the functionalization of surfaces, as seen in the electrochemical immobilization of 4-aminophenyl-β-D-glucopyranoside on carbon surfaces (Peigneguy et al., 2018). Such modifications enhance surface properties, like wetting, and enable controlled release mechanisms, showcasing the compound's chemical versatility.

Physical Properties Analysis

The physical properties of glucopyranoside compounds are closely linked to their molecular structure, with crystallographic studies providing insights into their solid-state characteristics, such as crystal packing, conformation, and intermolecular interactions (Mackie et al., 2002). Understanding these properties is essential for applications in material science and biochemistry.

Chemical Properties Analysis

The chemical properties of 4-Methylphenyl 1-thio-β-D-glucopyranoside derivatives are explored through their reactivity and the formation of various glycosidic linkages. The capacity to undergo reactions with specific reagents and under certain conditions reveals the functional groups' reactivity and the compound's potential for synthesis and application in different chemical contexts (Jain & Matta, 1992).

Scientific Research Applications

  • Synthesis Methods and Chemical Properties :

    • Kováč and Lerner (1988) outlined a systematic chemical synthesis method for glycosides related to 4-Methylphenyl 1-thio-beta-D-glucopyranoside. They detailed the synthesis of methyl alpha-glycosides of isomalto-oligosaccharides and related compounds, providing insights into the chemical properties and potential applications of these substances in scientific research (Kováč & Lerner, 1988).
    • In 1992, Orgeret et al. synthesized 4-Thiocellooligosaccharides, using 4-Methylphenyl 1-thio-beta-D-glucopyranoside analogs, demonstrating their use as ligands for affinity chromatography (Orgeret et al., 1992).
  • Biochemical and Pharmacological Applications :

    • Lee et al. (2002) explored the inhibitory effects of glycosides, including compounds structurally similar to 4-Methylphenyl 1-thio-beta-D-glucopyranoside, on vascular contraction. This study highlights the potential of such compounds in cardiovascular research (Lee et al., 2002).
    • Reed and Goodman (1981) discussed the synthesis of thiolactose, a compound related to 4-Methylphenyl 1-thio-beta-D-glucopyranoside. Their research contributes to our understanding of enzyme inducers and the potential medical applications of these compounds (Reed & Goodman, 1981).
  • Material Science and Surface Chemistry :

    • Peigneguy et al. (2018) conducted a study on carbohydrate-functionalized carbon surfaces using compounds akin to 4-Methylphenyl 1-thio-beta-D-glucopyranoside. This research opens doors to novel applications in material science and surface chemistry (Peigneguy et al., 2018).

properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O5S/c1-7-2-4-8(5-3-7)19-13-12(17)11(16)10(15)9(6-14)18-13/h2-5,9-17H,6H2,1H3/t9-,10-,11+,12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCLIQLFPVKINX-LBELIVKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564228
Record name 4-Methylphenyl 1-thio-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylphenyl 1-thio-beta-D-glucopyranoside

CAS RN

1152-39-2
Record name 4-Methylphenyl 1-thio-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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